molecular formula C14H20ClNO2 B12315315 rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride, trans

rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride, trans

Cat. No.: B12315315
M. Wt: 269.77 g/mol
InChI Key: RZWIGBZHAKHRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride, trans: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride, trans typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of a β-amino ester with a suitable electrophile under basic conditions to form the azetidine ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced through various methods, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride, trans can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride, trans has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique azetidine ring structure can interact with various biological targets, making it a valuable scaffold for developing new therapeutic agents.

    Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, allowing chemists to explore new chemical space and develop novel compounds with desired properties.

    Industrial Applications: The compound may be used in the development of specialty chemicals and materials, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride, trans involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s azetidine ring and phenyl group can form specific interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride, trans is unique due to its specific azetidine ring structure and the presence of both tert-butyl and phenyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

tert-butyl 3-phenylazetidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)12-11(9-15-12)10-7-5-4-6-8-10;/h4-8,11-12,15H,9H2,1-3H3;1H

InChI Key

RZWIGBZHAKHRFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C(CN1)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.